![molecular formula C9H12N4 B1481633 (6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine CAS No. 2098058-03-6](/img/structure/B1481633.png)
(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Overview
Description
Synthesis Analysis
The synthesis of imidazole-containing compounds, such as (6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine, is a topic of interest in the field of chemistry . Imidazole was first synthesized from glyoxal and ammonia . The derivatives of 1, 3-diazole show a broad range of biological activities, making imidazole an important synthon in the development of new drugs .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole, the core structure of (6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine, is amphoteric in nature, showing both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole, the core structure of (6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine, is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Cancer Treatment
The compound has shown potential as a PI3K inhibitor , which is significant because aberrant expression of the PI3K signalling pathway is often associated with tumorigenesis, progression, and poor prognosis in cancer. Inhibiting this pathway can therefore be a valuable strategy in cancer therapy .
Tumorigenesis Research
Research indicates that mutations and abnormal activation of the PI3K-AKT pathway are major factors in tumorigenesis. The compound’s role as an inhibitor makes it useful for studying tumorigenesis and progression .
Drug Development
Imidazo[1,2-a]pyrazine, which is structurally related to the compound , acts as a versatile scaffold in drug development. This suggests that our compound could also be used as a scaffold for developing new drugs with various biological activities .
Central Nervous System Disorders
Derivatives of imidazo[1,2-b] pyridazine, which share a similar core structure with our compound, have demonstrated biological activity as inhibitors of the central nervous system. This implies potential applications in treating disorders related to the central nervous system .
Antipyretic Applications
Similar structural compounds have shown antipyretic (fever-reducing) and hypothermal activity, suggesting that our compound may also possess these properties and could be used in developing fever-reducing medications .
Anticonvulsant Activity
The related structural analogs have also displayed anticonvulsant activity, indicating that our compound might be explored for its potential use in treating convulsive disorders .
properties
IUPAC Name |
(6-cyclopropyl-5H-imidazo[1,2-b]pyrazol-7-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c10-5-7-8(6-1-2-6)12-13-4-3-11-9(7)13/h3-4,6,12H,1-2,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBODRMBDIECRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C3=NC=CN3N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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